molecular formula C16H16O2 B14033796 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol

9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol

Cat. No.: B14033796
M. Wt: 240.30 g/mol
InChI Key: JOJHCBYBUWBBSI-UHFFFAOYSA-N
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Description

9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 2 and 7 positions and two methyl groups at the 9 position, making it a dihydro derivative of anthracene. It is a colorless solid that has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol typically involves the reduction of anthracene derivatives. One common method is the hydrogenation of 9,10-dimethylanthracene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve the desired reduction .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol involves its ability to donate hydrogen atoms due to the presence of hydroxyl groups. This property makes it an effective hydrogen donor in various chemical reactions. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and participation in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol is unique due to the presence of both methyl and hydroxyl groups, which enhance its reactivity and solubility. This combination of functional groups makes it a versatile compound in various chemical and industrial applications .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

9,9-dimethyl-10H-anthracene-2,7-diol

InChI

InChI=1S/C16H16O2/c1-16(2)14-8-12(17)5-3-10(14)7-11-4-6-13(18)9-15(11)16/h3-6,8-9,17-18H,7H2,1-2H3

InChI Key

JOJHCBYBUWBBSI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CC3=C1C=C(C=C3)O)C=CC(=C2)O)C

Origin of Product

United States

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